2-Chloro-5-(pyridin-3-yl)oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloro-5-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5ClN2O/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H |
InChI Key |
CYIAHBPTXTWJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(O2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 5 Pyridin 3 Yl Oxazole and Its Analogues
Established Protocols for Oxazole (B20620) Ring Construction
The formation of the oxazole core is a well-explored area of heterocyclic chemistry, with several named reactions providing reliable access to diverse oxazole derivatives. These methods form the foundation for the synthesis of more complex structures.
The Van Leusen Oxazole Synthesis and Recent Advancements
The Van Leusen oxazole synthesis, first reported in 1972, is a powerful method for preparing 5-substituted oxazoles. ijpsonline.com The core reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org The mechanism proceeds through the deprotonation of TosMIC, which then attacks the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization to form a 5-membered oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. wikipedia.orgnih.gov
This one-step reaction is valued for its mild conditions and broad substrate scope. ijpsonline.com A key advantage is its directness in forming 5-substituted oxazoles from corresponding aldehydes. For instance, the synthesis of 5-aryl-1,3-oxazoles can be achieved using various aromatic aldehydes. mdpi.com
Recent advancements in the Van Leusen synthesis have focused on improving efficiency and expanding its applicability. Microwave-assisted procedures have been shown to accelerate the reaction, leading to high yields in shorter timeframes. nih.gov Furthermore, the use of ionic liquids as a solvent has been explored, offering benefits such as reusability of the reaction medium. organic-chemistry.org Researchers have also developed solid-phase versions of the reaction, using a resin-bound TosMIC equivalent, which facilitates product purification. researchgate.net These modifications have made the Van Leusen synthesis a versatile tool for constructing complex molecules, including those with multiple heterocyclic substituents. nih.gov
Robinson-Gabriel Cyclization Strategies
The Robinson-Gabriel synthesis is a classic and versatile method for preparing oxazoles, involving the intramolecular cyclization and subsequent dehydration of 2-acylamino-ketones. wikipedia.orgsynarchive.com This reaction, reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, typically requires a cyclodehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride to facilitate the ring closure. ijpsonline.comwikipedia.org The 2-acylamino-ketone starting materials are themselves often synthesized via the Dakin-West reaction. wikipedia.org
The choice of dehydrating agent can significantly impact the reaction yield. While traditional mineral acids can sometimes lead to low yields, agents like polyphosphoric acid have been shown to improve outcomes. ijpsonline.com Modern advancements have introduced more refined conditions. For example, a combination of triphenylphosphine, iodine, and triethylamine (B128534) has been successfully used for the cyclodehydration step. wikipedia.org
Extensions of the Robinson-Gabriel synthesis have broadened its scope considerably. Wipf and co-workers developed a popular extension that allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org Another significant advancement is the development of one-pot, diversity-oriented syntheses that combine a Friedel-Crafts reaction with the Robinson-Gabriel cyclization. wikipedia.org Tandem sequences, such as a combined Ugi and Robinson-Gabriel reaction, have also been reported, enabling the rapid construction of complex, 2,4,5-trisubstituted oxazoles from simple starting materials. wikipedia.orgnih.gov
Fischer and Bredereck Oxazole Synthesis Principles
The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is one of the earliest methods for creating 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction condenses a cyanohydrin with an aldehyde in the presence of anhydrous gaseous hydrogen chloride in dry ether. wikipedia.orgdrugfuture.com The reactants are typically aromatic and used in equimolar amounts. wikipedia.org The mechanism involves the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde, followed by cyclization and dehydration to yield the oxazole. wikipedia.org The product often precipitates as a hydrochloride salt, which can be neutralized to the free base. wikipedia.org While historically significant, this method is primarily used for the synthesis of 2,5-diaryloxazoles. ijpsonline.comwikipedia.org
The Bredereck oxazole synthesis provides a route to oxazoles by reacting α-haloketones with amides. ijpsonline.com This approach is noted as an efficient and clean process for generating substituted oxazoles. ijpsonline.com An improvement on this method involves the use of α-hydroxyketones as the starting material. ijpsonline.com The reaction of an α-chloroketone with urea (B33335), for example, can be used to produce 2-aminooxazoles. cutm.ac.in
Strategies for Constructing the 2-Chloro-5-(pyridin-3-yl)oxazole Core
The synthesis of the specific target, this compound, requires a strategy that can regioselectively install three distinct functionalities: the chloro group at C-2, the oxazole core, and the pyridin-3-yl group at C-5. While a direct, one-pot synthesis is not prominently documented, a logical approach involves a two-step sequence: first, the formation of the 5-(pyridin-3-yl)oxazole scaffold, followed by selective chlorination at the 2-position.
The Van Leusen reaction is well-suited for the initial step, reacting 3-pyridinecarboxaldehyde (B140518) with TosMIC to furnish the 5-(pyridin-3-yl)oxazole intermediate. Subsequently, the C-2 position of the oxazole ring, being the most acidic proton, can be deprotonated with a strong base like n-butyllithium. The resulting C-2 carbanion can then be quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, to install the chloro substituent. This deprotonation-substitution pathway is a known strategy for functionalizing the C-2 position of oxazoles. cutm.ac.innih.gov
Transition Metal-Catalyzed Coupling Reactions in Oxazole Synthesis
Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds, offering powerful tools for the synthesis and functionalization of heterocyclic compounds like oxazoles. These methods allow for the construction of complex biaryl and heteroaryl systems under relatively mild conditions with high functional group tolerance. libretexts.org
The Suzuki-Miyaura cross-coupling reaction is a premier method for forming C-C bonds between an organoboron species (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgresearchgate.net This reaction is exceptionally valuable for synthesizing aryl-substituted oxazoles, including the 5-(pyridin-3-yl) moiety of the target compound.
A plausible and highly efficient strategy to form the this compound core involves the Suzuki coupling of a pre-functionalized 2-chloro-5-halo-oxazole with pyridine-3-boronic acid. The general catalytic cycle for this transformation involves three key steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-chloro-5-halo-oxazole, forming a Pd(II) intermediate.
Transmetalation: The pyridinyl group is transferred from the boronic acid to the palladium center, displacing the halide and forming a new Pd(II)-pyridinyl complex. This step is typically facilitated by a base.
Reductive Elimination: The desired this compound is formed as the C-C bond is made, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The success of Suzuki-Miyaura couplings, especially with heteroaryl substrates, often depends on the careful selection of the palladium catalyst, ligands, base, and solvent system. Modern phosphine (B1218219) ligands have been developed that are highly effective for coupling challenging substrates like electron-deficient pyridyl boronic acids. nih.govorganic-chemistry.org The reaction conditions can be tuned to achieve high yields, even with sterically hindered or electronically demanding coupling partners. organic-chemistry.org
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |
| 1 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF | 85 | researchgate.net |
| 2 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 99 | organic-chemistry.org |
| 3 | 5-(3-Bromophenyl)oxazole derivative | 2-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | EtOH/DCM | 44 | estranky.sk |
| 4 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃/tBuXPhos | K₃PO₄ | Dioxane/H₂O | 95 | nih.gov |
| 5 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | High | mdpi.com |
Direct Arylation Approaches to Substituted Oxazoles
Direct C-H arylation has emerged as a powerful alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the C-H bond into an organometallic reagent. nih.gov This approach is particularly relevant for the introduction of the pyridin-3-yl group onto an oxazole core. Transition metal catalysis, predominantly with palladium and nickel, is central to these transformations.
Palladium-catalyzed direct arylation allows for the coupling of oxazoles with a wide range of aryl and heteroaryl halides. nih.gov The regioselectivity of the arylation, a critical factor for synthesizing a specific isomer like the 5-substituted product, can be controlled by the choice of ligands, solvents, and reaction conditions. For instance, C-5 arylation of the oxazole ring is often favored in polar solvents. nih.govacs.org Nickel-catalyzed systems have also been developed as a more cost-effective alternative for the direct C-H arylation of oxazoles with various aryl chlorides and bromides, including pharmaceutically relevant fragments. acs.org These methods show tolerance for various functional groups, which is crucial for complex molecule synthesis. acs.org
A radical-based C-H arylation using cesium carbonate as a base and an electron-transfer mediator like 1,1′-bis(diphenylphosphino)ferrocene (dppf) has also been reported for the C-2 arylation of oxazoles with aryl iodides. acs.org While this specific method targets the C-2 position, it highlights the expanding mechanistic landscape of direct functionalization.
Table 1: Examples of Direct C-H Arylation Conditions for Oxazoles
| Catalyst/Ligand | Coupling Partner | Position Selectivity | Solvent | Reference |
|---|---|---|---|---|
| Palladium Acetate (B1210297) / RuPhos | Aryl Bromide | C-2 (>100:1) | Nonpolar (e.g., Toluene) | acs.org |
| Palladium Acetate / SPhos | Aryl Bromide | C-5 (>100:1) | Polar (e.g., DMA) | acs.org |
| NiCl₂(PCy₃)₂ / PCy₃ | Aryl Chloride | C-2 | Dioxane | acs.org |
| Pd(PPh₃)₄ | Aryl Bromide | C-2 | Dioxane | organic-chemistry.orgthieme-connect.com |
Regioselective Introduction of Chloro- and Pyridin-3-yl Moieties
Achieving the precise architecture of this compound requires highly regioselective methods for installing both the chlorine atom at the C-2 position and the pyridin-3-yl group at the C-5 position.
The introduction of the pyridin-3-yl group at C-5 can be accomplished via the direct arylation methods described previously. Palladium-catalyzed C-5 selective arylation using specific phosphine ligands in polar solvents provides a direct route from a 2-chlorooxazole (B1317313) starting material to the final product framework. nih.govacs.org
The introduction of the chlorine atom at the C-2 position is typically achieved through nucleophilic substitution or direct chlorination. The C-2 position of the oxazole ring is the most electron-deficient and is susceptible to nucleophilic attack, especially after activation (e.g., metallation). pharmaguideline.com Halogen atoms at the C-2 position can be readily displaced by nucleophiles. pharmaguideline.com Alternatively, a pre-formed 5-(pyridin-3-yl)oxazole could potentially be chlorinated. A relevant one-step synthesis for a related compound, 6-chloro-oxazolo[4,5-b]pyridin-2-one, involves the reaction of the parent oxazolone (B7731731) with N-chlorosuccinimide (NCS) in a suitable solvent like DMF, achieving high yields. google.com This suggests that direct chlorination of an oxazole ring system is a viable strategy, provided the substrate is sufficiently activated. Therefore, a synthetic sequence could involve the initial synthesis of 5-(pyridin-3-yl)oxazole followed by a regioselective chlorination at the C-2 position.
Cyclization Pathways Leading to Substituted Oxazoles
Building the oxazole ring from acyclic precursors is a fundamental strategy that allows for the incorporation of desired substituents from the outset.
The van Leusen oxazole synthesis is a prominent one-pot method that forms 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions. mdpi.comnih.gov To synthesize the pyridine-substituted core of the target molecule, 3-pyridinecarboxaldehyde would be the appropriate starting material. This reaction proceeds through a [3+2] cycloaddition mechanism. mdpi.comnih.gov
Another classical approach is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com More contemporary methods include palladium-catalyzed tandem oxidative cyclization of N-acyl enamides with aryl iodides, which provides a route to 2,4,5-trisubstituted oxazoles. rsc.org This process is thought to proceed via amide-directed C-H arylation followed by an oxidative cyclization. rsc.org Metal-free oxidative cyclization reactions, for instance using iodine as a catalyst or mediator, have also been developed to synthesize various substituted oxazoles from starting materials like enamides or a combination of aldehydes and amines with α-bromo ketones. rsc.orgnih.gov
Table 2: Key Cyclization Reactions for Oxazole Synthesis
| Reaction Name | Key Reactants | Resulting Substitution Pattern | Reference |
|---|---|---|---|
| Van Leusen Synthesis | Aldehyde, TosMIC | 5-Substituted | mdpi.comnih.gov |
| Robinson-Gabriel Synthesis | α-Acylamino ketone | 2,5-Disubstituted or 2,4,5-Trisubstituted | pharmaguideline.com |
| Pd-Catalyzed Oxidative Cyclization | N-Acyl Enamide, Aryl Iodide | 2,4,5-Trisubstituted | rsc.org |
| Iodine-Catalyzed Cascade | Aromatic Aldehyde, Amine, α-bromo ketone | 2,5-Disubstituted | nih.gov |
Contemporary Synthetic Approaches and Techniques
Modern synthetic chemistry leverages advanced technologies to improve reaction efficiency, scalability, and speed. These techniques are highly applicable to the synthesis of complex molecules like this compound.
Flow Chemistry Applications in Oxazole Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters, enhanced safety, and straightforward scalability. researchgate.netnih.gov A rapid, two-step flow process for oxazoles has been reported where oxazolines are first synthesized from β-hydroxy amides and then oxidized to oxazoles in a second step using a packed-bed reactor with manganese dioxide. nih.govvapourtec.com This demonstrates the potential for a telescoped, continuous synthesis. The application of flow chemistry has been successful in producing various heterocyclic compounds, including 1,3,4-oxadiazoles, often integrating in-line purification steps like extraction and chromatography, which streamlines the entire production process from crude materials to pure products. nih.gov These principles are directly transferable to the synthesis of substituted oxazoles.
Solid-Phase Synthesis for Library Generation
Solid-phase synthesis (SPS) is a cornerstone technique for the generation of chemical libraries for drug discovery and other screening purposes. In SPS, molecules are built on a solid support (resin), which simplifies purification, as excess reagents and byproducts can be washed away after each step. While direct examples for this compound are not prominent, the methodology has been applied to oxazole synthesis. For instance, oxazole-based linkers have been developed for solid-phase peptide synthesis, where an oxazole is attached to a resin and can be cleaved under specific oxidative conditions to release the peptide. nih.gov Furthermore, libraries of cyclic peptides containing thiazole, oxazole, and imidazole (B134444) rings have been successfully synthesized from azole-based amino acids, demonstrating the compatibility of the oxazole heterocycle with library synthesis protocols. nih.gov This approach would be invaluable for creating a diverse set of analogues of this compound by varying the substituents on the core structure for structure-activity relationship (SAR) studies.
Principles of Green Chemistry in Oxazole Production
The synthesis of complex heterocyclic compounds, including this compound and its analogues, is increasingly guided by the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of green chemistry to oxazole synthesis focuses on improving efficiency, minimizing waste, and utilizing more environmentally benign conditions and materials.
Key green chemistry strategies employed in the production of oxazoles include the use of alternative energy sources like microwave and ultrasound irradiation, the development of continuous flow processes, the selection of safer solvents and catalysts, and the optimization of reaction pathways to improve atom economy.
Alternative Energy Sources: Microwave and Ultrasound
Conventional heating methods often require long reaction times and can lead to the formation of byproducts. Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant rate enhancements, higher yields, and cleaner reactions, often in a fraction of the time required by traditional methods. nih.gov For instance, the synthesis of 2-amino-4-substituted-phenyl-oxazole derivatives has been achieved under microwave irradiation by reacting p-substituted 2-bromoacetophenone (B140003) with urea in DMF. ijpsonline.com This approach dramatically reduces reaction times compared to conventional heating. nih.gov
Similarly, ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate reactions. This technique has been successfully applied to the synthesis of benzoxazoles and benzothiazoles under solvent-free conditions, providing high yields in as little as 30 minutes and producing water as the only byproduct. nih.gov The application of ultrasound can enhance reaction rates and yields, making it an attractive green alternative for the synthesis of various heterocyclic systems. nih.govmdpi.comresearchgate.net
| Synthetic Method | Energy Source | Reaction Time | Yield | Green Advantage |
| Conventional Heating | Thermal | Hours to Days | Moderate | - |
| Microwave Irradiation | Microwaves | Minutes | High | Reduced reaction time, increased yield, energy efficiency. nih.govnih.gov |
| Ultrasound Irradiation | Sonication | Minutes to Hours | High | Accelerated reaction rates, often solvent-free, energy efficiency. nih.govmdpi.com |
Table 1: Comparison of Conventional and Green Energy Sources in Heterocyclic Synthesis.
Continuous Flow Synthesis
Continuous flow chemistry offers a paradigm shift from traditional batch processing. By using microreactors or tube reactors, reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This technology enhances safety, improves product consistency, and allows for easier scalability. researchgate.netnih.gov
A fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been developed, utilizing solid-supported reagents to facilitate purification. durham.ac.uk This method allows for the rapid production of oxazole building blocks with high purity. durham.ac.uk Another innovative flow process involves the photochemical rearrangement of isoxazoles into their corresponding oxazole isomers. This rapid and mild process, using a Vapourtec UV150 flow reactor, can generate a diverse range of di- and trisubstituted oxazoles with significantly shorter reaction times compared to batch methods. organic-chemistry.org For a potential synthesis of this compound, a flow process could be envisioned where a suitable precursor is halogenated and coupled in a sequential, automated manner, minimizing handling and waste.
Greener Solvents and Catalysts
The choice of solvent is a critical aspect of green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. researchgate.net Research has focused on replacing hazardous organic solvents with more benign alternatives. Water, being non-toxic, inexpensive, and safe, is considered the ultimate green solvent. researchgate.net Other alternatives include ionic liquids and deep eutectic solvents (DES), which are non-volatile and can often be recycled. nih.gov For example, the deep eutectic solvent [CholineCl][oxalic acid] has been used as a recyclable catalyst for the microwave-assisted synthesis of benzoxazoles. mdpi.com Glycerol has also been reported as a biodegradable and non-toxic solvent for the clean, catalyst-free synthesis of 2-arylbenzothiazoles at ambient temperature. researchgate.net
The development of efficient and recyclable catalysts is another cornerstone of green synthesis. Metal-free catalytic systems are gaining traction. For instance, a Brønsted acid-catalyzed cyclization of α-diazoketones with amides provides a metal-free route to 2,4-disubstituted oxazoles. nih.gov Electrochemical synthesis is another emerging green technique that avoids the use of chemical oxidants, as demonstrated in the synthesis of polysubstituted oxazoles from ketones and acetonitrile. organic-chemistry.org
| Green Approach | Example Application in Heterocycle Synthesis | Key Benefits |
| Green Solvents | Synthesis of 2-arylbenzothiazoles in glycerol. researchgate.net | Reduced toxicity, biodegradability, potential for recycling. |
| Synthesis of 2-aryl benzimidazoles in water. researchgate.net | Non-toxic, inexpensive, safe. | |
| Green Catalysts | [CholineCl][oxalic acid] for benzoxazole (B165842) synthesis. mdpi.com | Recyclable, often biodegradable. |
| Metal-free Brønsted acid catalysis for oxazole synthesis. nih.gov | Avoids heavy metal contamination and waste. | |
| Electrosynthesis | Deoxygenative cycloaddition of carboxylic acids to form oxazoles. rsc.org | Avoids stoichiometric chemical oxidants, high efficiency. |
Table 2: Application of Green Solvents and Catalysts in Heterocyclic Synthesis.
Atom Economy
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste. Intramolecular ring-to-ring isomerizations, for example, have 100% atom economy and represent an attractive synthetic strategy. nih.gov A method for preparing 4H-pyrrolo[2,3-d]oxazoles based on the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles is a prime example of an atom-economical approach. nih.govnih.gov
In the context of synthesizing this compound, a synthetic route would be designed to maximize the incorporation of atoms from the starting materials into the final product. For instance, a convergent synthesis where the 2-chlorooxazole core and the 5-(pyridin-3-yl) moiety are coupled in a final step, such as a Suzuki or Stille coupling, would need to be evaluated for its atom economy, considering the byproducts generated from the catalyst and leaving groups. A more atom-economical approach might involve building the pyridine (B92270) ring onto a pre-formed oxazole precursor through a cycloaddition reaction, if a suitable pathway could be developed.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Pyridin 3 Yl Oxazole
Reactivity of the Pyridine (B92270) Moiety within 2-Chloro-5-(pyridin-3-yl)oxazole
Influence of Oxazole (B20620) Substituent on Pyridine Reactivity
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution and makes it resemble a highly deactivated benzene (B151609) derivative like nitrobenzene. uoanbar.edu.iq The attachment of the 2-chloro-oxazol-5-yl group to the 3-position of the pyridine ring further modulates its reactivity.
The oxazole ring itself, containing two electronegative heteroatoms (nitrogen and oxygen), acts as an electron-withdrawing group. This effect is significantly amplified by the presence of a chlorine atom at the C2 position, which is the most electron-deficient carbon in the oxazole ring. pharmaguideline.com Consequently, the 2-chloro-oxazol-5-yl substituent withdraws electron density from the pyridine ring through a combination of inductive (-I) and mesomeric (-M) effects. This increased deactivation makes electrophilic attack on the pyridine ring even more challenging than for unsubstituted pyridine.
Conversely, this electron withdrawal enhances the pyridine ring's susceptibility to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the substituent (C2, C4, and C6) become more electron-poor and are thus activated for attack by strong nucleophiles. The reactivity of pyridine towards nucleophilic substitution is so pronounced that even powerful bases can effect substitution. uoanbar.edu.iq
Halogen Reactivity on the Pyridine Ring
Direct electrophilic halogenation of pyridine is an electronically mismatched process that typically necessitates harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, to overcome the low π-nucleophilicity of the ring. nih.govnih.gov The presence of the strongly deactivating 2-chloro-oxazol-5-yl group makes these conditions even more stringent.
Should an electrophilic halogenation reaction be forced to occur, the substitution pattern is dictated by the directing effects of both the ring nitrogen and the C3-substituent. In an electrophilic attack on a 3-substituted pyridine, the incoming electrophile generally avoids the C2, C4, and C6 positions, which are deactivated by the ring nitrogen. Therefore, the C5 position is the most likely site for electrophilic halogenation, as it is meta to the deactivating oxazole substituent. However, reactions often result in low yields or mixtures of regioisomers. nih.gov
Modern synthetic strategies offer alternatives to direct halogenation. acs.org These can include metalation-halogenation sequences, where a strong base is used to deprotonate a specific C-H bond followed by quenching with a halogen source, or processes involving the temporary activation of the pyridine ring, for instance, through the formation of Zincke imine intermediates. nih.gov
Inter-ring Electronic Interactions and Conjugation Effects
The direct C-C linkage between the C5 position of the oxazole and the C3 position of the pyridine allows for significant electronic communication through π-conjugation. The 2-chloro-oxazole moiety acts as a net electron sink, pulling electron density from the pyridine π-system. This delocalization affects the electron distribution across both heterocyclic rings.
The electron density on the pyridine ring is reduced, particularly at the C2, C4, and C6 positions, making them more electrophilic. The pyridine ring nitrogen, being a strong sink for electrons, further contributes to this effect. uoanbar.edu.iq Simultaneously, the π-electron density within the oxazole ring is also influenced. While oxazoles are inherently π-deficient, the conjugation with the pyridine ring can modulate the reactivity of the C4 and C5 positions toward electrophiles, though electrophilic substitution on the oxazole ring itself is generally difficult. pharmaguideline.com
Ring-Opening and Rearrangement Mechanisms
The structural integrity of the heterocyclic rings in this compound is not absolute. Both rings can, under specific conditions, undergo cleavage or rearrangement, with the oxazole ring being generally more susceptible.
While this compound is a biaryl-type system, not a fused one, the principles of chemoselective ring cleavage are highly relevant. The oxazole ring is known to be liable to ring-opening reactions, often more so than the more aromatic and stable pyridine ring. nih.govacs.org Nucleophilic attack is a common trigger for the cleavage of oxazole rings. pharmaguideline.com In the case of this compound, a strong nucleophile could attack the C2 position. While this could lead to a simple substitution of the chlorine atom, it is also plausible that this attack could initiate a cascade leading to the cleavage of the oxazole ring, for instance, by breaking the O1-C2 or N3-C2 bonds. pharmaguideline.comslideshare.net The stability of the pyridine ring makes it likely that reaction conditions could be found to selectively cleave the oxazole ring while leaving the pyridine moiety intact. Recent research has demonstrated novel methods for oxazole synthesis via C-O bond cleavage of precursor molecules, highlighting the lability of such bonds under certain catalytic conditions. nih.gov
Oxazoles can participate as diene components in Diels-Alder and other cycloaddition reactions. pharmaguideline.com The diene system is typically composed of the C4=C5 double bond and the C2=N imine moiety. These [4+2] cycloadditions with dienophiles like alkenes or alkynes yield bicyclic intermediates that often undergo subsequent elimination of a small molecule (e.g., water or hydrogen cyanide) to afford a new, stable aromatic ring, such as a furan (B31954) or a pyridine derivative. pharmaguideline.com
The reactivity of the oxazole in a cycloaddition is heavily influenced by its substituents. Electron-donating groups on the oxazole ring facilitate reactions with dienophiles. pharmaguideline.com In this compound, the electron-withdrawing nature of both the C2-chloro group and the C5-pyridinyl group would decrease the electron density of the oxazole "diene," making it less reactive towards common dienophiles. Such electron-deficient dienes typically require reaction with highly electron-rich dienophiles to proceed efficiently.
Mentioned Chemical Compounds
Structural Modifications and Advanced Derivatization of 2 Chloro 5 Pyridin 3 Yl Oxazole
Functionalization Strategies on the Pyridine (B92270) Ring
Substitution of the Chloro Group on the Oxazole (B20620) Ring
The chloro substituent at the 2-position of the oxazole ring in 2-chloro-5-(pyridin-3-yl)oxazole is a key functional group that allows for a variety of nucleophilic substitution reactions. This reactivity is analogous to that observed in other 2-chloro-5-aryl-1,3,4-oxadiazoles, which readily react with a range of nucleophiles. mdpi.com The electron-withdrawing nature of the oxazole ring system facilitates the displacement of the chloride ion, opening avenues for the introduction of diverse functionalities.
Common nucleophiles employed in the substitution of the 2-chloro group include amines, hydrazines, and azide (B81097) ions. For instance, reaction with various primary and secondary amines can lead to the corresponding 2-amino-5-(pyridin-3-yl)oxazole derivatives. Similarly, treatment with hydrazine (B178648) hydrate (B1144303) can yield 2-hydrazinyl-5-(pyridin-3-yl)oxazole, a versatile intermediate for further derivatization. mdpi.com The reaction with sodium azide provides a pathway to 2-azido-5-(pyridin-3-yl)oxazole, which can be subsequently converted to other nitrogen-containing heterocycles.
The general scheme for these nucleophilic substitution reactions can be represented as follows:
Where Nu represents a nucleophile such as R₂NH, N₂H₄, or N₃⁻.
These substitution reactions are foundational for creating a library of derivatives with modified properties and potential applications.
Synthesis of Multifunctional Analogues
Building upon the core structure of this compound, a wide array of multifunctional analogues can be synthesized, including carboxylic acids, carboxamides, and sulphonamide conjugates.
The introduction of carboxylic acid and carboxamide functionalities onto the oxazole ring can significantly alter the physicochemical properties of the parent compound, such as its solubility and ability to participate in hydrogen bonding. The synthesis of 5-(pyridin-3-yl)oxazole-2-carboxylic acid can be envisioned through the oxidation of the corresponding 5-(pyridin-3-yl)oxazole-2-carbaldehyde. acs.org This aldehyde precursor serves as a critical intermediate for accessing the carboxylic acid derivative.
Once the carboxylic acid is obtained, it can be readily converted into a variety of carboxamide derivatives through standard amide coupling reactions with a diverse range of amines. This approach allows for the systematic modification of the side chain, enabling the exploration of structure-activity relationships. A related compound, 2-(2-chloro-pyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, has been synthesized, demonstrating the feasibility of incorporating a carboxamide group into a pyridinyl-oxazole scaffold. nih.gov
A representative synthetic route to these derivatives is outlined below:
Sulphonamide groups are a common feature in many biologically active compounds. The synthesis of 2-sulphonamido-5-(pyridin-3-yl)oxazole conjugates can be achieved by a two-step process. First, the 2-chloro group is displaced by an amino group to form 2-amino-5-(pyridin-3-yl)oxazole. This amine can then be reacted with a variety of sulfonyl chlorides to yield the desired sulphonamide derivatives. This method offers a high degree of flexibility in the choice of the sulfonyl chloride, allowing for the introduction of a wide range of substituents. The synthesis of 1,3-oxazole sulfonamides as tubulin polymerization inhibitors has been reported, highlighting the potential of this class of compounds. acs.org
The general synthetic pathway is as follows:
The this compound scaffold can be incorporated into larger, more complex polyheterocyclic frameworks. This can be achieved by utilizing the reactive chloro group to form linkages with other heterocyclic rings. For instance, the synthesis of bis-oxazoles has been described, where two oxazole rings are linked together. rsc.org
Furthermore, the principles of multicomponent reactions can be applied to construct fused heterocyclic systems. For example, the synthesis of oxazolo-fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates has been reported. growingscience.com These strategies allow for the creation of novel molecular architectures with potentially unique properties. The synthesis of bis(azoles) and bis(azines) from bis(pyridine)enaminone precursors further illustrates the potential for creating complex structures based on pyridinyl-heterocycle motifs. mdpi.com
An example of the formation of a bis-oxazole system is shown below:
Stereochemical Control and Regioselectivity in Derivatization
The derivatization of this compound involves considerations of both stereochemistry and regioselectivity. Regioselectivity is a key factor in the functionalization of the molecule. The inherent electronic properties of the pyridine and oxazole rings dictate the preferred sites of reaction. For nucleophilic aromatic substitution, the 2-position of the oxazole ring is highly activated and thus the primary site of reaction. For electrophilic aromatic substitution, the pyridine ring is generally deactivated, but substitution, if it occurs, would be directed to specific positions based on the directing effects of the nitrogen atom and the oxazole substituent.
The regioselective synthesis of 2,4,5-substituted oxazoles has been achieved through methods like intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes under gold catalysis. rsc.org Direct arylation of oxazoles with high regioselectivity at both C-2 and C-5 has also been developed using palladium catalysis with specific phosphine (B1218219) ligands. organic-chemistry.org
While the core this compound is achiral, the introduction of chiral substituents or the creation of new stereocenters during derivatization brings stereochemical considerations to the forefront. For example, if a chiral amine is used in the nucleophilic substitution of the chloro group, a diastereomeric mixture may be formed. The stereoselective synthesis of monoterpene-based 1,2,4-oxadiazole (B8745197) derivatives has been accomplished, demonstrating that chiral auxiliaries can be used to control the stereochemical outcome of reactions on related heterocyclic systems. nih.gov Such strategies could be adapted for the stereocontrolled synthesis of derivatives of this compound.
Computational and Theoretical Studies on 2 Chloro 5 Pyridin 3 Yl Oxazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural characteristics of 2-Chloro-5-(pyridin-3-yl)oxazole. These theoretical approaches allow for a detailed examination of the molecule's behavior at the atomic and molecular orbital levels.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic properties of a molecule are crucial in determining its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into the molecule's ability to donate and accept electrons, respectively. For related heterocyclic systems, the energy gap between the HOMO and LUMO is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; region of nucleophilic character. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; region of electrophilic character. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In the case of this compound, the nitrogen atom in the pyridine (B92270) ring and the oxygen and nitrogen atoms in the oxazole (B20620) ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbon atom attached to the chlorine atom would exhibit a more positive potential, marking it as a likely site for nucleophilic substitution. The hydrogen atoms of the pyridine ring would also represent areas of positive potential. These predictions are based on the known electronic effects of the constituent atoms and aromatic rings. nih.govresearchgate.net
Aromaticity and Stability Assessments of the Heterocyclic Rings
The pyridine ring, a six-membered heterocycle with a nitrogen atom, is known for its aromatic stability. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, also possesses aromatic character, though it is generally less aromatic and more reactive than pyridine. The presence of the electron-withdrawing chlorine atom can influence the electron density and, consequently, the aromaticity and stability of the oxazole ring.
Mechanistic Insights from Computational Modeling
Computational modeling provides a virtual laboratory to explore the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experimental means alone.
Elucidation of Reaction Pathways and Transition States
Theoretical calculations can map out the potential energy surface of a reaction, identifying the most favorable reaction pathways and the structures of the transition states. For this compound, a key reaction of interest is the nucleophilic substitution of the chlorine atom at the C2 position of the oxazole ring. tandfonline.com
Computational studies on similar halogenated oxazoles and pyridines have shown that the energy barrier for nucleophilic substitution can be calculated, providing a quantitative measure of the reaction's feasibility. tandfonline.com These calculations would involve modeling the approach of a nucleophile to the C2 carbon, the formation of a transition state, and the subsequent departure of the chloride ion.
Prediction of Reactivity and Selectivity
By analyzing the electronic structure and modeling reaction pathways, computational chemistry can predict the reactivity of different sites within the molecule and the selectivity of various reactions. For this compound, a key question is the relative reactivity of the pyridine and oxazole rings towards electrophilic and nucleophilic attack.
Based on general principles of heterocyclic chemistry, the pyridine nitrogen is a primary site for protonation and alkylation. tandfonline.com Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. The oxazole ring, particularly at the C2 position, is susceptible to nucleophilic attack due to the presence of the electronegative chlorine atom. tandfonline.com Computational models can provide quantitative predictions of these reactivity patterns, guiding synthetic efforts. For instance, studies on related oxazole derivatives have explored their synthesis and reactivity, providing a basis for predicting the behavior of this specific compound. nih.gov
Conformational Landscape and Molecular Dynamics Simulations
There is no specific information available in the searched scientific literature regarding the conformational landscape or molecular dynamics simulations of this compound. In general, the conformational preferences of such bi-aryl heterocyclic systems would be determined by the rotational barrier around the single bond connecting the oxazole and pyridine rings. The dihedral angle between the two rings would be a key parameter, with energy minima corresponding to the most stable conformers. Molecular dynamics simulations would be necessary to understand the dynamic behavior of these conformers in different environments. rsc.org
Quantitative Structure-Reactivity Relationship (QSRR) Studies
No specific Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound were identified in the available literature. QSRR studies for other series of compounds, such as certain azaphospholo[1,5-a]pyridin-1-yl-phosphorus dichlorides, have shown correlations between physicochemical parameters like polarizability and their biological activity. nih.gov A similar approach could theoretically be applied to a series of this compound derivatives to relate their structural features to their chemical reactivity.
Computational Exploration of Non-Covalent Interactions with Biological Targets (Mechanistic Focus)
While the search did not yield studies on the non-covalent interactions of this compound with biological targets, the general methodologies for such explorations are well-established.
Molecular Docking for Interaction Site Prediction
No molecular docking studies specifically involving this compound have been published. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. rsc.org For related compounds, such as certain quinazolinone derivatives, molecular docking has been used to predict binding modes within the active sites of enzymes. nih.gov This approach helps in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Simulations of Compound-Target Systems
There are no available reports on molecular dynamics simulations of this compound in complex with a biological target. Such simulations are crucial for understanding the stability of docked poses and the dynamic behavior of the ligand within the binding site over time. rsc.org
Synthetic Applications and Future Directions in Organic Synthesis of 2 Chloro 5 Pyridin 3 Yl Oxazole
Strategic Utility as Synthetic Intermediates
The strategic placement of a chloro substituent at the 2-position and a pyridyl group at the 5-position of the oxazole (B20620) ring endows 2-Chloro-5-(pyridin-3-yl)oxazole with a high degree of synthetic utility. The chlorine atom serves as a versatile leaving group, readily participating in various nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at this position, including amines, alcohols, and thiols, thereby enabling the generation of diverse libraries of oxazole derivatives.
Furthermore, the pyridyl moiety can be strategically employed to modulate the electronic properties of the oxazole ring and to act as a coordination site for metal catalysts. This dual functionality makes this compound a powerful tool for the synthesis of targeted molecules with specific biological or material properties.
Scaffolds for Constructing Complex Molecular Architectures
The inherent structural features of this compound make it an ideal scaffold for the construction of complex molecular architectures. The oxazole core provides a rigid and planar framework, while the chloro and pyridyl substituents offer orthogonal handles for further chemical modifications. This allows for the systematic and controlled elaboration of the molecule in multiple directions, leading to the assembly of intricate three-dimensional structures.
For instance, the chloro group can be displaced by a nucleophile that also bears another reactive functional group, setting the stage for subsequent intramolecular cyclization reactions. This strategy has been employed to construct fused heterocyclic systems containing the oxazole ring, which are often found in biologically active natural products and pharmaceuticals.
Contributions to Total Synthesis of Natural Products
While direct evidence of the use of this compound in the total synthesis of specific natural products is not extensively documented in readily available literature, the broader class of substituted oxazoles plays a crucial role in this field. Many natural products, particularly those of marine origin, feature the oxazole motif as a key structural element.
The synthetic strategies developed for the functionalization of oxazoles, including reactions analogous to those applicable to this compound, are instrumental in the assembly of these complex natural targets. The ability to introduce various substituents onto the oxazole ring with high regioselectivity is a critical aspect of these synthetic endeavors.
Rational Design of Functional Molecules and Probes
The predictable reactivity and well-defined geometry of this compound make it a valuable component in the rational design of functional molecules and molecular probes. By judiciously choosing the nucleophiles to displace the chlorine atom and by modifying the pyridyl group, chemists can fine-tune the electronic and photophysical properties of the resulting molecules.
This approach has led to the development of fluorescent probes for the detection of specific analytes, as the oxazole core can act as a fluorophore whose emission properties are sensitive to its chemical environment. Furthermore, the incorporation of this scaffold into larger conjugated systems can lead to the creation of novel organic materials with interesting electronic and optical properties. For example, oxadiazole derivatives have been identified as having potential applications in medicinal chemistry, such as in the development of inhibitors for enzymes like catechol-O-methyltransferase (COMT). researchgate.net
Development of Novel Reaction Methodologies
The study of the reactivity of this compound and related compounds has spurred the development of novel reaction methodologies in heterocyclic chemistry. The unique electronic interplay between the oxazole ring, the chloro substituent, and the pyridyl group can lead to unexpected and synthetically useful transformations.
Research in this area focuses on exploring new catalytic systems for the functionalization of the C-Cl bond, as well as developing novel cross-coupling reactions involving the oxazole ring. These efforts not only expand the synthetic chemist's toolbox but also provide deeper insights into the fundamental reactivity of this important class of heterocyclic compounds. For instance, various methods for the synthesis of 2-oxazolines, which are precursors to oxazoles, have been developed, including metal-free cyclizations and reactions mediated by reagents like DAST and Deoxo-Fluor. organic-chemistry.org
Innovations in Sustainable and Efficient Oxazole Synthesis
The increasing demand for environmentally friendly chemical processes has driven innovation in the synthesis of oxazoles, including derivatives like this compound. Traditional methods for oxazole synthesis often involve harsh reaction conditions and the use of stoichiometric and often toxic reagents.
Modern approaches focus on the development of catalytic and atom-economical methods. For example, the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), provides a convergent and efficient route to 5-substituted oxazoles. nih.gov This reaction and others like it are being continuously refined to improve their efficiency and reduce their environmental impact.
Emerging Research Avenues in Oxazole Chemistry
The field of oxazole chemistry continues to evolve, with several exciting research avenues emerging. One area of focus is the development of novel multicomponent reactions for the one-pot synthesis of highly functionalized oxazoles. These reactions offer significant advantages in terms of efficiency and sustainability.
Another promising direction is the exploration of the photoredox catalysis for the functionalization of oxazoles. These methods allow for the activation of otherwise unreactive C-H bonds, opening up new possibilities for the synthesis of novel oxazole derivatives. Furthermore, the unique electronic properties of oxazoles are being harnessed in the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The isomerization of 5-(2H-azirin-2-yl)oxazoles represents an atom-economic approach to synthesizing 4H-pyrrolo[2,3-d]oxazoles, expanding the library of accessible heterocyclic scaffolds. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
